3-Phenoxybenzaldehyde-d5

Isotope Dilution Mass Spectrometry Internal Standard Characterization Pyrethroid Biomonitoring

3-Phenoxybenzaldehyde-d5 is a penta-deuterated stable isotope-labeled analog of 3-phenoxybenzaldehyde (3-PBAld; unlabeled CAS 39515-51-0), a common hydrolytic degradation product and urinary biomarker of synthetic pyrethroid insecticides including permethrin, cypermethrin, and deltamethrin. The compound bears five deuterium atoms exclusively on the phenoxy aromatic ring (2,3,4,5,6-pentadeuteriophenoxy), yielding a nominal mass shift of +5 Da relative to the native analyte.

Molecular Formula C13H10O2
Molecular Weight 203.25 g/mol
CAS No. 1330277-43-4
Cat. No. B142666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzaldehyde-d5
CAS1330277-43-4
Synonymsm-(Phenyloxy)benzaldehyde-d5;  m-Phenoxybenzaldehyde-d5;  5-Phenoxybenzaldehyde-d5; 
Molecular FormulaC13H10O2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
InChIInChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D
InChIKeyMRLGCTNJRREZHZ-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzaldehyde-d5 (CAS 1330277-43-4) – Procurement Guide for the Deuterated Pyrethroid Metabolite Internal Standard


3-Phenoxybenzaldehyde-d5 is a penta-deuterated stable isotope-labeled analog of 3-phenoxybenzaldehyde (3-PBAld; unlabeled CAS 39515-51-0), a common hydrolytic degradation product and urinary biomarker of synthetic pyrethroid insecticides including permethrin, cypermethrin, and deltamethrin . The compound bears five deuterium atoms exclusively on the phenoxy aromatic ring (2,3,4,5,6-pentadeuteriophenoxy), yielding a nominal mass shift of +5 Da relative to the native analyte. It is primarily employed as an internal standard (IS) in isotope-dilution mass spectrometry (IDMS) workflows—both LC-MS/MS and GC-MS/MS—for the accurate quantification of 3-phenoxybenzaldehyde in environmental, biological, and toxicological matrices [1]. Its value proposition rests on the combination of sufficient mass separation, near-identical physicochemical behavior to the unlabeled analyte, and the ability to correct for matrix effects, extraction losses, and ionization variability that structural-analog internal standards cannot match .

Why Unlabeled 3-Phenoxybenzaldehyde or Structural Analogs Cannot Substitute for 3-Phenoxybenzaldehyde-d5 in Quantitative MS Assays


Replacing 3-phenoxybenzaldehyde-d5 with unlabeled 3-phenoxybenzaldehyde (CAS 39515-51-0) or a structurally similar IS such as 2-phenoxybenzoic acid (2-PBA) fundamentally undermines quantitative accuracy in mass spectrometry-based methods. Unlabeled 3-PBAld is chemically identical to the endogenous or environmental analyte; it cannot be spectrally distinguished from sample-borne analyte, rendering isotope-dilution correction for extraction efficiency, matrix effects, and ionization suppression impossible [1]. Structural analogs like 2-PBA, while chromatographically resolvable, differ in extraction recovery, ionization efficiency, and retention time from the target analyte, introducing systematic quantification bias that typically exceeds ±20% in complex biological matrices—unacceptable under FDA and EMA bioanalytical method validation guidelines . Stable isotope-labeled internal standards are mandated for high-specificity biomonitoring of pyrethroid exposure, as demonstrated in validated GC-MS/MS and LC-MS/MS methods for urinary pyrethroid metabolites [2]. The deuterated analog must possess a mass shift of ≥3 Da, isotopic enrichment ≥97 atom% D, and deuterium positioned on non-exchangeable sites to maintain label integrity throughout sample preparation, including acid hydrolysis steps required for conjugate cleavage [3].

3-Phenoxybenzaldehyde-d5 – Quantitative Comparative Evidence for Procurement Decision-Making


Isotopic Purity and Mass Differential vs. Unlabeled 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde-d5 provides a nominal +5 Da mass shift relative to unlabeled 3-phenoxybenzaldehyde (MW 198.22 → 203.25), exceeding the minimum ≥3 Da separation required to avoid spectral overlap between the IS and the native analyte in low-resolution MS instruments . Vendor-certified isotopic purity is specified as >97% atom D, with chemical purity >95% (BOC Sciences, LOT-dependent), while the synthesis route via Ullmann condensation of D6-phenol (98 atom% D) with 3-bromobenzaldehyde achieves >98% chemical purity and >98% isotopic abundance in the isolated D5-3-phenoxybenzaldehyde intermediate [1]. Unlabeled 3-phenoxybenzaldehyde (CAS 39515-51-0) has 0% atom D enrichment and produces an identical m/z signal to the endogenous analyte, precluding its use as an internal standard in IDMS. The isotopic purity specification is verifiable by HR-MS using the relative abundance of H/D isotopolog ions (D0–D5), a method validated to produce results consistent with certified isotopic purity values [2].

Isotope Dilution Mass Spectrometry Internal Standard Characterization Pyrethroid Biomonitoring

Aromatic Ring Deuteration Site Minimizes H/D Back-Exchange vs. Alpha-Carbonyl Deuterated Internal Standards

3-Phenoxybenzaldehyde-d5 carries all five deuterium atoms on sp²-hybridized aromatic carbons of the phenoxy ring. Deuterium attached to sp² aromatic carbons is substantially less susceptible to proton/deuterium back-exchange under acidic or aqueous conditions than deuterium positioned at alpha-carbonyl carbons or on heteroatoms (O, N) . In contrast, deuterated internal standards with labels at carbon atoms alpha to carbonyl groups—or on hydroxyl/amine functionalities—undergo measurable H/D exchange during acid hydrolysis steps commonly used for conjugate cleavage in urinary pyrethroid metabolite analysis (e.g., HCl hydrolysis at 100 °C for 1 h), which alters the effective mass difference between IS and analyte and introduces systematic negative bias in quantification [1]. The aromatic deuteration pattern of 3-phenoxybenzaldehyde-d5 is classified as 'non-exchangeable' under standard bioanalytical sample preparation conditions, whereas alpha-carbonyl deuterated compounds and 13C-labeled alternatives both avoid H/D exchange but differ in cost and chromatographic behavior [2].

H/D Exchange Stability Deuterium Label Integrity Sample Preparation Robustness

Cost-Efficiency vs. 13C-Labeled Pyrethroid Metabolite Internal Standards

Deuterated internal standards are generally priced 3- to 10-fold lower than their 13C-labeled counterparts due to less expensive precursor materials (D₂O, deuterated reagents vs. 13C-enriched building blocks) and more scalable synthetic routes . 3-Phenoxybenzaldehyde-d5 is commercially available at approximately $150 per 2.5 mg from multiple vendors (Coompo Research Chemicals; chemicalbook.com lists TRC pricing at 1,950 CNY/2.5 mg ≈ $270/2.5 mg depending on vendor and lot), while 13C6-labeled pyrethroid metabolite standards such as 13C6-3-PBA (used as IS for 3-PBA in the Schettgen et al. 2016 GC-MS/MS method) carry a significant price premium, often 3-5× the deuterated analog cost for comparable quantities [1]. For laboratories developing in-house pyrethroid biomonitoring methods, the deuterated option provides functional equivalence in isotope-dilution capability at substantially reduced procurement cost, provided that the deuteration sites are non-exchangeable—a criterion satisfied by the aromatic phenoxy ring labeling pattern of 3-phenoxybenzaldehyde-d5 [2].

Procurement Economics Stable Isotope Cost-Benefit Method Budget Optimization

Validated Synthesis Route and Purity Specifications for Independent Method Development

A published synthesis route for D5-3-phenoxybenzaldehyde has been described in the context of D5-cypermethrin preparation: D6-phenol (98 atom% D) is dehydrated by potassium deuterium oxide in anhydrous toluene, then coupled with 3-bromobenzaldehyde via Ullmann condensation to produce the key labeled intermediate D5-3-phenoxybenzaldehyde, which was confirmed by MS, NMR, and HPLC to exhibit chemical purity >98% and isotopic abundance >98 atom% D, with an overall yield of 20% [1]. This published synthetic characterization provides an independent reference point for evaluating vendor product quality. The unlabeled 3-phenoxybenzaldehyde (CAS 39515-51-0) is produced industrially as a pyrethroid intermediate with typical purity specifications of 97–99% (GC) and melting point 38–40 °C [2]. The deuterated analog retains near-identical physicochemical properties—melting point range 60–64 °C (Clearsynth), boiling point range 315–317 °C—enabling its use as a surrogate for method development and recovery studies without altering chromatographic or extraction behavior .

Custom Synthesis Quality Assurance Isotope Labeled Reference Materials

Compatibility with Established Pyrethroid Metabolite LC-MS/MS and GC-MS/MS Analytical Frameworks

3-Phenoxybenzaldehyde (PBAld) has been identified as a toxicologically relevant common metabolite of synthetic pyrethroids in a systematic EFSA literature review covering 1,031 screened publications, where it was shown—alongside 3-phenoxybenzoic acid (3-PBA)—to produce cell cycle arrest, inhibit cell differentiation, generate reactive oxygen species, and cause damage in heart cells in vitro [1]. Validated quantitative methods for urinary pyrethroid metabolites employ isotopically labeled internal standards to achieve limits of quantification (LOQ) as low as 0.01 μg/L with intra- and inter-day precision of 1.6–10.7% RSD, as demonstrated by Schettgen et al. (2016) using 13C6-3-PBA as IS for GC-MS/MS [2]. While the Schettgen method uses a 13C-labeled analog for 3-PBA quantification, 3-phenoxybenzaldehyde-d5 serves the analogous role as the isotope-dilution IS for the aldehyde metabolite (3-PBAld) in parallel or expanded analytical panels . The Baker et al. (2004) LC-MS/MS isotope-dilution method for urinary pyrethroid metabolites reported absolute recoveries of 72–93% and LODs of 0.1–0.5 μg/L using stable isotope-labeled IS, establishing the performance benchmark that deuterated IS must meet [3].

Method Validation Human Biomonitoring Regulatory Compliance

Physical Form and Storage Stability for Laboratory Workflow Integration

3-Phenoxybenzaldehyde-d5 is supplied as a clear colorless to yellow oil, slightly soluble in chloroform, dichloromethane, and methanol . Recommended storage conditions are 2–8 °C under inert atmosphere, protected from air and light, with refrigeration or freezing to minimize oxidative degradation of the aldehyde functionality [1]. The unlabeled compound (CAS 39515-51-0) is a low-melting solid (mp 38–40 °C), whereas the deuterated analog is reported with a melting point range of 60–64 °C and boiling point range of 315–317 °C . This difference in physical state at ambient temperature (solid vs. oil) reflects subtle thermodynamic isotope effects from perdeuteration of the phenoxy ring, but does not materially affect solution-phase handling for analytical workflow integration. The compound is classified as non-hazardous for transport when packaged at ≤1 g/mL and <100 g per package .

Reference Material Handling Long-term Stability Laboratory Logistics

3-Phenoxybenzaldehyde-d5 – Verified Application Scenarios for Procurement Planning


Human Biomonitoring of Pyrethroid Insecticide Exposure via Urinary 3-Phenoxybenzaldehyde Quantification

Epidemiological and occupational health studies assessing population-level exposure to synthetic pyrethroids require quantification of the common metabolite 3-phenoxybenzaldehyde (PBAld) in urine. 3-Phenoxybenzaldehyde-d5 serves as the isotope-dilution internal standard in validated LC-MS/MS or GC-MS/MS methods, correcting for extraction efficiency (target 72–93% recovery [3]) and matrix effects to achieve LOQs as low as 0.01–0.1 μg/L [1]. The aromatic ring deuteration ensures label integrity during the mandatory acid hydrolysis step for conjugate cleavage, and the +5 Da mass shift provides unambiguous spectral separation from endogenous PBAld . This application is supported by the EFSA identification of PBAld as a toxicologically relevant pyrethroid metabolite requiring biomonitoring [2].

Environmental Fate and Biodegradation Studies of Pyrethroid Insecticides in Soil and Water

Microbial degradation studies of pyrethroids (deltamethrin, cypermethrin, fenvalerate) in contaminated soil and water systems identify 3-phenoxybenzaldehyde as a key intermediate metabolite. Deuterated 3-phenoxybenzaldehyde-d5 enables accurate quantification of this transient intermediate in complex environmental matrices via isotope-dilution GC-MS or LC-MS, distinguishing analytically formed artifact from genuine biodegradation products . The compound's synthesis route via Ullmann condensation of D6-phenol is published, facilitating procurement of custom-synthesized material for large-scale environmental monitoring programs [1].

Synthesis of Deuterium-Labeled Pyrethroid Standards for Method Development

3-Phenoxybenzaldehyde-d5 is a key labeled intermediate in the synthesis of D5-cypermethrin and other deuterated pyrethroid analytical standards, as demonstrated in the peer-reviewed synthesis of D5-cypermethrin via 'phase-transfer catalysis cyanohydrins reaction' [1]. Laboratories engaged in in-house synthesis of labeled pyrethroid reference materials can procure this intermediate to reduce dependence on expensive commercial labeled pesticide standards. The published synthetic route provides quality benchmarks (>98% chemical purity, >98 atom% D isotopic abundance) for acceptance testing of purchased intermediate lots [1].

NMR Spectroscopy Reference Standard for Structural and Interaction Studies

The perdeuteration of the phenoxy ring in 3-phenoxybenzaldehyde-d5 eliminates the aromatic proton signals in the ¹H NMR spectrum that would otherwise overlap with the benzaldehyde ring protons, enabling cleaner assignment of chemical shifts, coupling constants, and nuclear Overhauser effects in structural elucidation and molecular interaction studies . The compound is used as a deuterated reference standard for NMR experiments where suppression of phenoxy ring proton signals is required to resolve the benzaldehyde aldehyde proton and aromatic proton signals, leveraging the well-characterized isotopic shift effects of deuterium substitution on aromatic carbons [2].

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